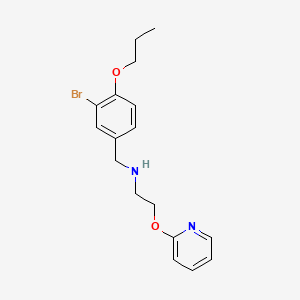
N-(3-bromo-4-propoxybenzyl)-2-(pyridin-2-yloxy)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromo-4-propoxybenzyl)-N-[2-(2-pyridinyloxy)ethyl]amine: is an organic compound that belongs to the class of amines This compound is characterized by the presence of a bromine atom attached to a benzyl group, a propoxy group, and a pyridinyloxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromo-4-propoxybenzyl)-N-[2-(2-pyridinyloxy)ethyl]amine typically involves multi-step organic reactions. One common synthetic route includes:
Etherification: The attachment of a propoxy group to the benzyl ring.
Coupling Reaction: The final step involves coupling the benzylamine derivative with a pyridinyloxyethyl group under specific reaction conditions, often using a base such as sodium hydride in an aprotic solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the bromine atom, converting it to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or ammonia.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of the corresponding hydrogenated derivative.
Substitution: Formation of hydroxyl or amino derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a ligand in biochemical assays.
- Studied for its interactions with various biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new catalysts and reagents for industrial processes.
Mecanismo De Acción
The mechanism of action of N-(3-bromo-4-propoxybenzyl)-N-[2-(2-pyridinyloxy)ethyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyridinyloxyethyl group is particularly important for its binding affinity and specificity. The molecular pathways involved may include signal transduction cascades and metabolic pathways, depending on the biological context.
Comparación Con Compuestos Similares
- N-(3-chloro-4-propoxybenzyl)-N-[2-(2-pyridinyloxy)ethyl]amine
- N-(3-fluoro-4-propoxybenzyl)-N-[2-(2-pyridinyloxy)ethyl]amine
- N-(3-iodo-4-propoxybenzyl)-N-[2-(2-pyridinyloxy)ethyl]amine
Uniqueness:
- The presence of the bromine atom in N-(3-bromo-4-propoxybenzyl)-N-[2-(2-pyridinyloxy)ethyl]amine imparts unique reactivity and binding properties compared to its chloro, fluoro, and iodo analogs.
- The propoxy group enhances its lipophilicity, potentially improving its membrane permeability and bioavailability.
This detailed article provides a comprehensive overview of N-(3-bromo-4-propoxybenzyl)-N-[2-(2-pyridinyloxy)ethyl]amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C17H21BrN2O2 |
|---|---|
Peso molecular |
365.3 g/mol |
Nombre IUPAC |
N-[(3-bromo-4-propoxyphenyl)methyl]-2-pyridin-2-yloxyethanamine |
InChI |
InChI=1S/C17H21BrN2O2/c1-2-10-21-16-7-6-14(12-15(16)18)13-19-9-11-22-17-5-3-4-8-20-17/h3-8,12,19H,2,9-11,13H2,1H3 |
Clave InChI |
ZEKAVZGAMZTBCZ-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=C(C=C(C=C1)CNCCOC2=CC=CC=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-{[3-(1H-tetraazol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B13373929.png)
![Methyl 1-[(3-bromophenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B13373940.png)
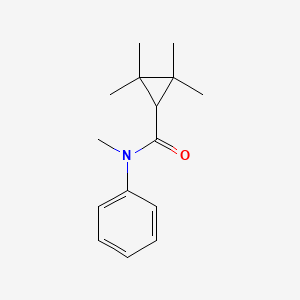
![5-chloro-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B13373953.png)
![6-(3,4-Diethoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373957.png)
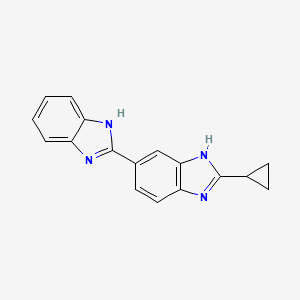
![6-(5-Nitro-2-furyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373975.png)
![2,2-dimethyl-5-[4-(trifluoromethyl)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B13373980.png)
![1-{[4-(Allylamino)-2-quinazolinyl]sulfanyl}acetone](/img/structure/B13373985.png)
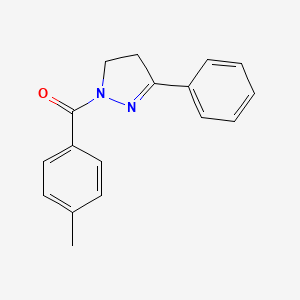
![methyl 6-benzyl-2-[2-(2-ethyl-6-methylphenyl)carbohydrazonoyl]-6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B13373993.png)
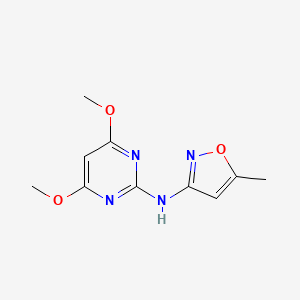
![3-[(Benzylsulfanyl)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13374001.png)
![N-[2-(hydroxymethyl)phenyl]-2-(6-methoxy-2-naphthyl)propanamide](/img/structure/B13374005.png)
